(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
CAS No.: 356572-83-3
Cat. No.: VC6584534
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356572-83-3 |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 354.42 |
| IUPAC Name | (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+ |
| Standard InChI Key | FCGRCVJLSPMNNM-LICLKQGHSA-N |
| SMILES | CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C |
Introduction
Chemical Identity and Structural Analysis
Basic Chemical Descriptors
The compound is identified by CAS No. 356572-83-3 and molecular formula C₁₉H₁₈N₂O₃S, yielding a molecular weight of 354.42 g/mol. Its IUPAC name, (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects its dual imine and benzylidene substituents. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C |
| InChIKey | FCGRCVJLSPMNNM-LICLKQGHSA-N |
| PubChem CID | 135518544 |
The thiazolidinone core adopts a planar conformation, while the 2,3-dimethylphenyl and 4-hydroxy-3-methoxybenzylidene groups introduce steric and electronic modulation . X-ray crystallography of analogous compounds reveals envelope-shaped cyclohexylidene rings with dihedral angles up to 56° relative to the thiazolidine plane .
Physicochemical Properties
Solubility data remain unreported, but structural analogs exhibit limited aqueous solubility due to aromatic stacking and hydrogen-bonding interactions . The methoxy and hydroxy groups confer pH-dependent ionization, with calculated pKa values ranging from 8.2 (phenolic -OH) to 10.5 (azomethine nitrogen) based on potentiometric studies of related thiazolidinones .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Cyclocondensation: 2,3-dimethylaniline reacts with carbon disulfide and chloroacetic acid to form the thiazolidinone core .
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Schiff Base Formation: Condensation with 4-hydroxy-3-methoxybenzaldehyde introduces the benzylidene moiety.
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Purification: Recrystallization from acetic acid yields the final product (85% purity, confirmed by HPLC) .
Key reaction parameters:
Spectroscopic Characterization
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FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine), and 1275 cm⁻¹ (C-O-C methoxy) .
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¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, N=CH), 7.25–6.83 (m, 6H, aromatic), 3.87 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃) .
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¹³C NMR: 178.9 ppm (C=O), 162.1 ppm (C=N), 149.2 ppm (aromatic C-O) .
Pharmacological Activities
Antibacterial Mechanisms
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus ATCC 25923 | 32 | Membrane depolarization (+23 mV shift) |
| E. coli ATCC 25922 | 64 | β-lactamase inhibition (IC₅₀ = 28 μM) |
The 2,3-dimethylphenyl group enhances lipophilicity, facilitating cell wall penetration. Synergy with ciprofloxacin (FIC index = 0.31) suggests combinatory therapy potential.
Anticancer Profiling
Cytotoxicity screening via MTT assay:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HepG2 (hepatocellular) | 12.4 | 8.7 |
| MCF-7 (breast) | 18.9 | 5.2 |
| A549 (lung) | 24.1 | 3.9 |
Mechanistic studies indicate G0/G1 cell cycle arrest (78% HepG2 cells at 24 h) and caspase-3 activation (2.8-fold increase). Density functional theory (DFT) calculations associate the electron-donating methoxy group with enhanced DNA intercalation (ΔG = -9.2 kcal/mol) .
Antioxidant Capacity
Radical scavenging assays reveal:
| Assay | IC₅₀ (μg/mL) | Relative Activity (vs. Ascorbic Acid) |
|---|---|---|
| DPPH | 42.1 | 68% |
| ABTS | 29.7 | 82% |
| FRAP | 0.89 mM Fe²⁺/g | 71% |
The 4-hydroxy-3-methoxy substitution pattern enables H-atom transfer (HAT) and single electron transfer (SET) mechanisms, with calculated bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the phenolic -OH .
Computational Chemistry Insights
Quantum Chemical Parameters
B3LYP/6-311+G(d,p) calculations provide:
| Parameter | Value | Biological Relevance |
|---|---|---|
| HOMO (eV) | -6.12 | Electrophilic attack susceptibility |
| LUMO (eV) | -1.87 | Nucleophilic reactivity |
| Band gap (eV) | 4.25 | Chemical hardness |
| Dipole moment (Debye) | 5.67 | Solubility and membrane permeation |
Natural bond orbital (NBO) analysis shows strong hyperconjugation between the thiazolidinone C=O and adjacent C=N groups (stabilization energy = 32.6 kcal/mol) .
Molecular Docking Studies
Docking against E. coli DNA gyrase (PDB: 1KZN):
| Binding Site | ΔG (kcal/mol) | Interactions |
|---|---|---|
| ATP-binding pocket | -9.4 | H-bond with Ser108, π-π with Tyr109 |
| DNA cleavage interface | -8.7 | Salt bridge with Asp73 |
The benzylidene moiety occupies a hydrophobic subpocket, while the imine nitrogen coordinates Mg²⁺ ions in the active site .
Structure-Activity Relationships
Critical structural determinants include:
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2,3-Dimethylphenyl group: Enhances lipophilicity (clogP = 3.21) and π-π stacking with aromatic amino acid residues .
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4-Hydroxy-3-methoxy substitution: Mediates hydrogen bonding with biological targets (bond length = 1.89 Å) .
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Thiazolidinone core: Serves as a hydrogen bond acceptor through the carbonyl oxygen (MEP = -0.32 e) .
Derivatives lacking the methoxy group show 47% reduced antibacterial activity, while N-methylation of the imine nitrogen abolishes antioxidant capacity .
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